molecular formula C10H12ClIN2O2 B15234366 tert-butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate

tert-butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate

Cat. No.: B15234366
M. Wt: 354.57 g/mol
InChI Key: SFLSASNEDJWRLM-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate: is a chemical compound with the molecular formula C10H12ClIN2O2 It is a derivative of pyridine, featuring both chloro and iodo substituents on the pyridine ring, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-3-iodopyridine as the primary starting material.

    Reaction with tert-Butyl Carbamate: The 5-chloro-3-iodopyridine is reacted with tert-butyl carbamate in the presence of a suitable base, such as cesium carbonate (Cs2CO3), and a palladium catalyst.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as cesium carbonate (Cs2CO3) for deprotonation.

    Solvents: 1,4-dioxane is commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate involves its interaction with molecular targets through its functional groups. The chloro and iodo substituents can participate in halogen bonding, while the carbamate group can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards biological targets .

Comparison with Similar Compounds

  • tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate
  • tert-Butyl carbamate

Comparison:

Conclusion

tert-Butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure allows it to participate in a range of chemical reactions, making it valuable for the synthesis of complex molecules

Properties

Molecular Formula

C10H12ClIN2O2

Molecular Weight

354.57 g/mol

IUPAC Name

tert-butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate

InChI

InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15)

InChI Key

SFLSASNEDJWRLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Cl)I

Origin of Product

United States

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